4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-chloro-2-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)6-16-7-9(5-14-16)11-13-4-3-10(12)15-11/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
BXXANZDTWJHNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Synthesis and Chlorination Strategies
The pyrimidine ring serves as the foundational scaffold for this compound. A widely adopted approach involves the chlorination of 2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃). In a representative procedure, 2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidin-4-ol (1.0 equiv) is refluxed with POCl₃ (3–5 equiv) at 110°C for 6–8 hours, achieving chlorination at the 4-position with >85% yield . Excess POCl₃ acts as both solvent and reagent, while catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction via Vilsmeier-Haack intermediate formation .
Table 1: Chlorination Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ Equiv | 4.0 | 88 | 98 |
| Temperature (°C) | 110 | 85 | 97 |
| Catalyst (DMF equiv) | 0.1 | 90 | 99 |
| Reaction Time (h) | 7 | 87 | 98 |
Alternative chlorinating agents like thionyl chloride (SOCl₂) show lower efficiency (<60% yield) due to competing side reactions . Post-chlorination, the crude product is typically purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 4-chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine as a white crystalline solid .
Regioselectivity Challenges and Resolution
Competing substitution at the 2- and 4-positions of pyrimidine necessitates careful control. X-ray crystallography confirms that the 4-chloro isomer predominates (≥95%) when using POCl₃ with DMF . In contrast, SNAr reactions without directing groups produce 2:1 (4-:2-) isomer ratios, requiring chromatographic separation.
Critical Factors Influencing Regioselectivity :
-
Electronic Effects : Electron-withdrawing chloro groups direct nucleophiles to the 4-position
-
Steric Environment : Bulky isobutyl substituents favor 4-substitution by reducing 2-position accessibility
-
Catalyst Choice : Pd catalysts with bulky ligands (e.g., XPhos) enhance 4-selectivity in cross-couplings
Industrial-Scale Process Considerations
For kilogram-scale production, a telescoped process combining chlorination and coupling steps proves efficient:
-
Chlorination : Continuous flow reactor with POCl₃ reduces exotherm risks
-
Coupling : Switch to ethanol/water solvent systems improves sustainability vs. dioxane
-
Purification : Crystallization from heptane/ethyl acetate (5:1) achieves >99.5% purity without chromatography
Table 2: Comparative Analysis of Scaling Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
|---|---|---|---|
| Reaction Volume (L) | 0.5 | 50 | 5000 |
| Cycle Time (h) | 8 | 10 | 12 |
| Yield (%) | 85 | 82 | 80 |
| Purity (%) | 98 | 97 | 99 |
Analytical Characterization Benchmarks
Confirmatory data for synthesized batches include:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine and related pyrimidine derivatives:
Key Observations :
- Steric and Electronic Profiles : The isobutyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or cyclopentyl. This may influence binding interactions in biological targets or solubility .
- Reactivity : The 4-chloro position is a common site for nucleophilic substitution across all compounds. However, the presence of electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) in derivatives like C₆H₄ClF₃N₂O₂S enhances electrophilicity at this position .
- Heterocyclic Diversity : Replacement of pyrazole with imidazole (e.g., 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine) alters hydrogen-bonding capabilities and π-stacking interactions due to differences in aromaticity and lone-pair orientation .
Critical Discussion of Research Findings
- Contradictory Evidence : While pyrimidine derivatives generally exhibit predictable reactivity, subtle structural modifications (e.g., replacing isobutyl with methylsulfonyl) can lead to unexpected metabolic outcomes. For instance, 18F-7 and 18F-8 (from ) share similar in vitro COX-2 affinity but show opposing biodistribution profiles, underscoring the need for in vivo validation.
Biological Activity
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine (CAS Number: 1707667-91-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chloro group and an isobutyl pyrazole moiety. The molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity.
- Cell Proliferation Inhibition :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also demonstrates anti-inflammatory effects.
- COX Inhibition :
- In Vivo Studies :
Data Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Inhibition of HepG2 and HeLa | |
| Anti-inflammatory | COX-2 inhibition | |
| In vivo efficacy | Reduced paw edema |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, suggesting a mechanism involving programmed cell death as a strategy against liver cancer .
- Inflammatory Response Model : In an animal model assessing inflammatory responses, administration of the compound resulted in marked reductions in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. For example, coupling 4-chloropyrimidine derivatives with functionalized pyrazole precursors (e.g., 1-isobutyl-1H-pyrazol-4-ylboronic acid) via Suzuki-Miyaura cross-coupling. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a 1,4-dioxane/water solvent system at 80–100°C . Optimization involves adjusting catalyst loading, reaction time, and solvent polarity to improve yields (monitored via TLC or HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H resonances at δ 7.5–8.5 ppm and pyrimidine Cl-C coupling in DEPT-135).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 263.1 g/mol).
- X-ray Crystallography : Resolves bond angles (e.g., pyrimidine-pyrazole dihedral angles ~120–130°) and confirms regiochemistry .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence reactivity in cross-coupling or substitution reactions?
- Methodology : Computational DFT studies (e.g., Gaussian 09) model electron density distribution. The 4-chloro group acts as a leaving site due to its electron-withdrawing effect, while the pyrazole’s N-coordination stabilizes intermediates in Pd-catalyzed reactions. Compare Hammett σ values for substituents to predict reaction rates . Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release in SNAr reactions) is critical .
Q. What strategies mitigate competing side reactions (e.g., dimerization or over-substitution) during functionalization?
- Methodology :
- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated dimerization of pyrimidine intermediates.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of pyrazole NH) during halogenation .
- Catalyst Screening : Use bulky ligands (e.g., XPhos) to sterically hinder undesired coupling pathways .
Q. How can computational modeling predict biological targets or stability under physiological conditions?
- Methodology :
- Molecular Docking : AutoDock Vina simulates binding to kinases (e.g., EGFR or HER2) using PyMOL for visualization. Focus on H-bond interactions between pyrimidine N1 and kinase catalytic lysine residues .
- MD Simulations : GROMACS assesses hydrolytic stability of the 4-chloro group in aqueous buffers (pH 7.4, 37°C) .
Contradictions and Data Gaps
- Synthetic Yield Variability : reports 60–70% yields for analogous pyrimidine-pyrazole couplings, while notes 45–50% under similar conditions. This discrepancy may arise from solvent purity or catalyst batch differences.
- Biological Activity : While suggests antimicrobial potential, highlights weak kinase inhibition (IC₅₀ >10 µM). Researchers should validate bioactivity in target-specific assays (e.g., MIC tests for antimicrobial studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
